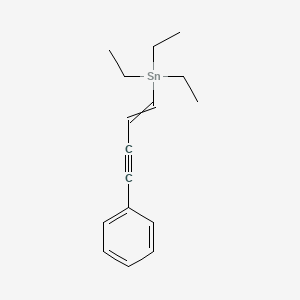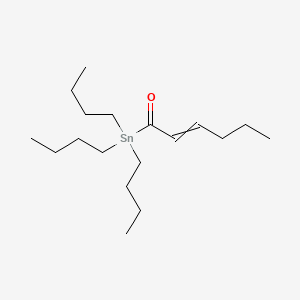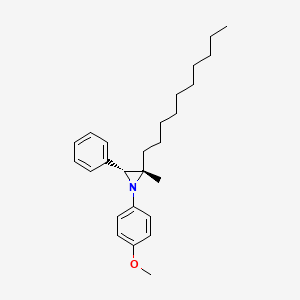![molecular formula C25H17Br2N3O B15167384 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde CAS No. 648901-14-8](/img/structure/B15167384.png)
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is an organic compound with the molecular formula C20H14Br2N2O. It is characterized by the presence of a diazenyl group (-N=N-) and two bromophenyl groups attached to an amino group. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde typically involves the following steps:
Formation of the diazenyl group: This can be achieved through the diazotization of aniline derivatives followed by coupling with an appropriate aromatic compound.
Introduction of bromophenyl groups: The bromophenyl groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Aldehyde functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzoic acid.
Reduction: 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}amino]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl groups may also contribute to its activity by facilitating interactions with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde
- 4,4’-Bis(4-bromophenyl)phenylamino biphenyl
- 4-(Bis(4-bromophenyl)amino)benzaldehyde
Uniqueness
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde is unique due to its combination of a diazenyl group and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
648901-14-8 |
|---|---|
Molekularformel |
C25H17Br2N3O |
Molekulargewicht |
535.2 g/mol |
IUPAC-Name |
4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C25H17Br2N3O/c26-19-3-11-23(12-4-19)30(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)29-28-21-7-1-18(17-31)2-8-21/h1-17H |
InChI-Schlüssel |
GKEUPGHEXVLUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


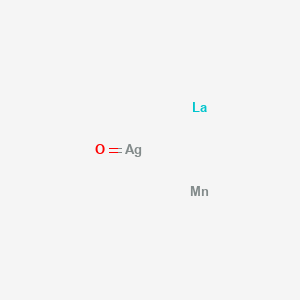

propanedinitrile](/img/structure/B15167346.png)
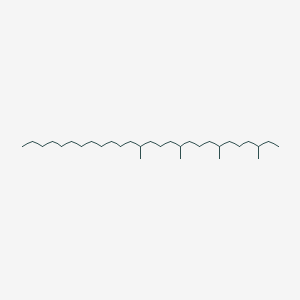
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
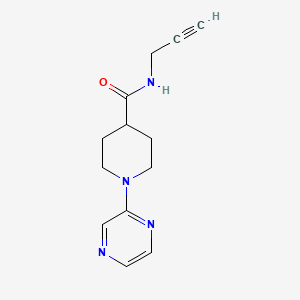
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
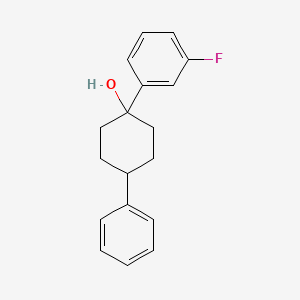
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)
